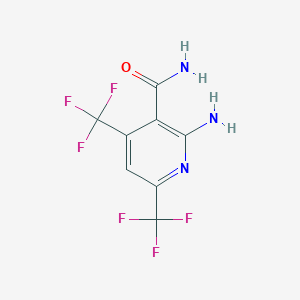

2-amino-4,6-bis(trifluoromethyl)nicotinamide

描述

2-amino-4,6-bis(trifluoromethyl)nicotinamide is a compound with the molecular formula C8H5F6N3O. It is known for its unique chemical structure, which includes two trifluoromethyl groups attached to a pyridine ring. This compound is used in various scientific research applications due to its distinctive properties and reactivity .

作用机制

Target of Action

It is known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

The presence of pyridine nitrogen in similar compounds has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates .

Biochemical Pathways

It is known that trifluoromethylpyridines and their derivatives have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they may interact with multiple biochemical pathways .

Result of Action

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .

Action Environment

It is known that the physicochemical properties of fluorine and pyridine moieties in trifluoromethylpyridines can affect their interaction with biological targets .

准备方法

The synthesis of 2-amino-4,6-bis(trifluoromethyl)nicotinamide can be achieved through several methods:

Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine, where chlorine atoms are replaced by fluorine atoms.

Pyridine Ring Construction: This approach constructs the pyridine ring from a trifluoromethyl-containing building block.

Direct Introduction of Trifluoromethyl Group: This method uses trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.

化学反应分析

2-amino-4,6-bis(trifluoromethyl)nicotinamide undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

Substitution: The trifluoromethyl groups can participate in substitution reactions, often using reagents like trifluoromethyl copper.

科学研究应用

2-amino-4,6-bis(trifluoromethyl)nicotinamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the effects of fluorine-containing compounds.

Industry: The compound is used in the development of new materials and chemicals with specific properties.

相似化合物的比较

2-amino-4,6-bis(trifluoromethyl)nicotinamide can be compared with other similar compounds:

2-Fluoro-4-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but differs in its fluorine substitution pattern.

2-Chloro-6-(trifluoromethyl)pyridine: Similar in structure but with a chlorine atom instead of an amino group.

2-Hydrazino-4,6-bis(trifluoromethyl)pyridine: Contains a hydrazino group, offering different reactivity and applications.

生物活性

2-Amino-4,6-bis(trifluoromethyl)nicotinamide (CAS No. 89990-38-5) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with two trifluoromethyl groups and an amino group, which contribute to its distinct physicochemical properties. The trifluoromethyl moieties enhance lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Target Interactions

This compound is part of the trifluoromethylpyridine family, which has been shown to interact with various biological targets. The nitrogen in the pyridine ring is believed to be protonated in enzyme active sites, facilitating resonance stabilization of carbanionic intermediates.

Biochemical Pathways

This compound may influence multiple biochemical pathways, particularly those involved in angiogenesis and cancer progression. Studies have indicated its potential role in inhibiting VEGF-receptor tyrosine kinase activity, which is critical in disorders characterized by deregulated angiogenesis such as diabetic retinopathy and certain cancers .

In Vitro Studies

Recent research has demonstrated that this compound exhibits significant biological activity in various in vitro assays. For instance:

- Oxidative Stress Response : The compound has been tested in reporter gene bioassays to assess its impact on oxidative stress pathways mediated by Nrf2/Keap1 signaling .

- CYP Enzyme Induction : Fluorescence-based assays have shown that it can modulate cytochrome P450 enzyme activity, indicating potential implications for drug metabolism .

Case Studies

- Cancer Therapy : In a study focusing on the treatment of neoplastic diseases, 2-amino-nicotinamide derivatives were shown to inhibit tumor growth effectively when combined with other therapeutic agents . This suggests that this compound could serve as a synergistic agent in cancer therapies.

- Retinopathy Treatment : The compound's efficacy against ocular neovascularization was highlighted in a study where it was used to treat diabetic retinopathy models, demonstrating a reduction in pathological blood vessel growth .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals that this compound possesses enhanced potency due to the presence of the trifluoromethyl groups. Below is a summary table comparing key features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyridine ring with two -CF3 groups | Inhibits VEGF-receptor activity |

| 2-Fluoro-4-(trifluoromethyl)pyridine | One -CF3 group | Moderate anti-cancer activity |

| 2-Chloro-6-(trifluoromethyl)pyridine | One -CF3 group, one Cl atom | Limited therapeutic applications |

属性

IUPAC Name |

2-amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F6N3O/c9-7(10,11)2-1-3(8(12,13)14)17-5(15)4(2)6(16)18/h1H,(H2,15,17)(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZWJQLLUWGYIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(F)(F)F)N)C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10522021 | |

| Record name | 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89990-38-5 | |

| Record name | 2-Amino-4,6-bis(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89990-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。